

An In-Depth Technical Guide to the Discovery and Development of BMS-488043

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Compound of Interest		
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A Novel HIV-1 Attachment Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of BMS-488043, a small-molecule inhibitor of HIV-1 attachment.

Introduction

BMS-488043 is an orally bioavailable small molecule that represents a significant advancement in the development of HIV-1 attachment inhibitors. It evolved from an earlier compound, BMS-378806, and was designed to have improved antiviral potency and pharmacokinetic properties. [1][2] This class of compounds targets the HIV-1 envelope glycoprotein gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral entry process. Although its clinical development was discontinued, the story of BMS-488043 provides valuable insights into the development of HIV-1 entry inhibitors.[1][3]

Discovery and Optimization

The discovery of this class of indole-based HIV-1 attachment inhibitors originated from a cell-based phenotypic screen designed to identify compounds that could prevent the infection of host cells by a pseudotyped reporter virus. This initial screen led to the identification of a lead compound that was subsequently optimized through structure-activity relationship (SAR)



studies. This optimization process led to the development of BMS-488043, a 6-azaindole derivative, which demonstrated superior in vitro antiviral activity and a longer half-life in preclinical studies compared to its predecessor, BMS-378806.[1][2]

A significant challenge in the development of BMS-488043 was its limited aqueous solubility, which impacted its oral absorption. To address this, a phosphonooxymethyl prodrug, BMS-663749, was developed. This prodrug exhibited significantly improved solubility and, upon oral administration, was efficiently converted to the active parent compound, BMS-488043, leading to higher plasma concentrations.[4][5]

Mechanism of Action

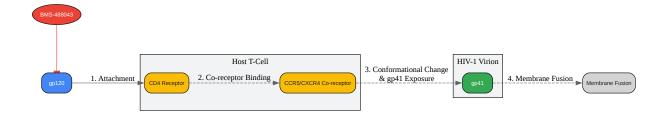
BMS-488043 exerts its antiviral effect by binding to a pocket within the HIV-1 envelope glycoprotein gp120.[6][7] This binding is non-competitive with the CD4 receptor and induces a conformational change in gp120, stabilizing it in a state that is not recognized by CD4.[6][8] This prevents the initial attachment of the virus to the host T-cell.

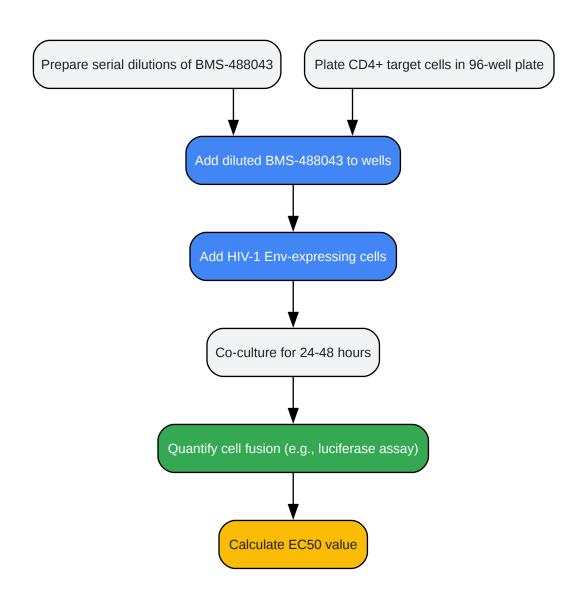
Molecular docking and dynamics studies have revealed key interactions:

- The piperazine group of BMS-488043 plays a crucial role in preventing the formation of the bridging sheet in gp120, a conformational change induced by CD4 binding. It achieves this by sterically blocking the rotation of the Trp112 residue on the α1 helix of gp120.[6]
- The aza-indole ring is thought to interfere with the exposure of the gp41 fusion protein by stacking within the β3-β5 and LB loops, disrupting the close packing of key amino acid residues.[6]

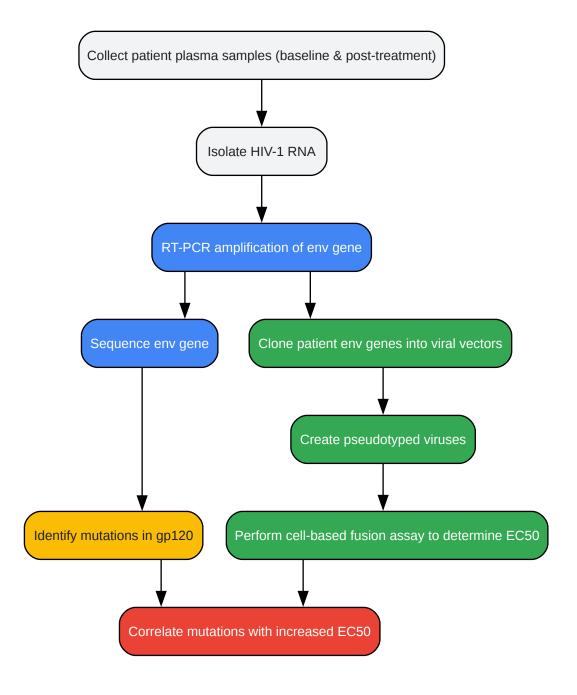
By locking gp120 in a "closed" conformation, BMS-488043 effectively blocks the cascade of events required for viral entry, including the subsequent binding to co-receptors (CCR5 or CXCR4) and the fusion of the viral and cellular membranes.











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